molecular formula C10H15N3O B1433720 2-(Piperidin-4-yloxy)pyridin-3-amine CAS No. 1896234-09-5

2-(Piperidin-4-yloxy)pyridin-3-amine

Numéro de catalogue: B1433720
Numéro CAS: 1896234-09-5
Poids moléculaire: 193.25 g/mol
Clé InChI: JCSWYIQRPTWIPB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyridin-3-amine (CAS 1896234-09-5) is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . As an amine-substituted pyridine derivative featuring a piperidin-4-yloxy linker, this structure serves as a valuable synthetic intermediate and building block in medicinal chemistry for the development of novel therapeutic agents. Compounds containing the piperidin-4-yloxy-pyridine scaffold are of significant research interest. Structurally similar molecules have been investigated as potent inhibitors of oncogenic kinases, with one study detailing 2-arylamino-4-(piperidin-4-yloxy)pyrimidines demonstrating high efficacy against EGFR T790M/L858R mutants for the treatment of non-small cell lung cancer . Furthermore, the piperidine moiety is a critical structural feature in neuropharmacology, where it is found in ligands targeting central nervous system receptors . Research indicates that piperidine-based compounds can exhibit a high affinity for dual modulation of histamine H3 and sigma-1 receptors, a promising approach for developing new analgesics for both nociceptive and neuropathic pain . The protonation state of the piperidine nitrogen is crucial for these biological activities, as it facilitates essential salt bridge interactions within receptor binding pockets . This compound is intended for research applications such as pharmaceutical development, biochemical profiling, and as a precursor in synthetic chemistry. 2-(Piperidin-4-yloxy)pyridin-3-amine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

1896234-09-5

Formule moléculaire

C10H15N3O

Poids moléculaire

193.25 g/mol

Nom IUPAC

2-piperidin-4-yloxypyridin-3-amine

InChI

InChI=1S/C10H15N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7,11H2

Clé InChI

JCSWYIQRPTWIPB-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=C(C=CC=N2)N

SMILES canonique

C1CNCCC1OC2=C(C=CC=N2)N

Origine du produit

United States
Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation and NMR Chemical Shifts of 2-(Piperidin-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2-(piperidin-4-yloxy)pyridin-3-amine serves as a highly versatile bifunctional pharmacophore. It combines a basic piperidine moiety—ideal for improving aqueous solubility and forming critical hydrogen bonds in kinase and GPCR active sites—with an electron-rich 3-aminopyridine core that is primed for further functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation).

This whitepaper provides a rigorous deconstruction of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By bridging theoretical electronic causality with empirical data, this guide establishes a self-validating framework for the synthesis and spectroscopic characterization of 2-alkoxypyridin-3-amine derivatives.

Electronic Causality and Structural Dynamics

To accurately predict and assign the NMR spectra of 2-(piperidin-4-yloxy)pyridin-3-amine, one must first analyze the competing electronic effects within the molecule.

The Pyridine Core: Synergistic Mesomeric Effects (+M)

Unsubstituted pyridine is an electron-deficient heterocycle, typically exhibiting downfield 1 H NMR shifts between 7.3 and 8.6 ppm. However, our target molecule is substituted with an alkoxy group at C-2 and a primary amine at C-3.

  • The C-2 Alkoxy Group: The oxygen lone pair delocalizes into the π -system of the pyridine ring. This strong mesomeric donation (+M effect) significantly shields the ortho (C-3) and para (C-5) positions[1].

  • The C-3 Amino Group: The nitrogen lone pair of the -NH 2​ group also exerts a +M effect, further shielding the adjacent C-4 and C-2 positions, as well as the para C-6 position.

Causality in NMR: The synergistic electron donation from both the oxygen and nitrogen heteroatoms transforms the normally electron-deficient pyridine into an electron-rich aromatic system. Consequently, the protons at H-4, H-5, and H-6 are pushed significantly upfield. H-5, being para to the alkoxy group and ortho to the amino group, experiences the greatest shielding and will appear furthest upfield (typically ~6.5 - 6.7 ppm)[2].

The Piperidine Ring: Conformational Averaging

The piperidine ring exists primarily in a chair conformation. The bulky pyridyloxy substituent at the 4-position strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes.

  • The C-4' Proton: Because the oxygen is equatorial, the geminal H-4' proton is forced into an axial position. It will couple with the adjacent axial and equatorial protons at C-3' and C-5', resulting in a complex multiplet (often appearing as a broad septet-like signal) around 4.8 - 5.1 ppm due to the deshielding effect of the electronegative oxygen.

High-Resolution NMR Data Assignments

The following tables summarize the characteristic quantitative 1 H and 13 C NMR data for 2-(piperidin-4-yloxy)pyridin-3-amine, acquired in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-6 (Pyridine) 7.35dd1H J=4.8,1.5 Adjacent to the ring nitrogen; most deshielded aromatic proton.
H-4 (Pyridine) 6.85dd1H J=7.5,1.5 Ortho to the -NH 2​ group; shielded by nitrogen's +M effect.
H-5 (Pyridine) 6.55dd1H J=7.5,4.8 Para to the alkoxy group; experiences maximum synergistic shielding.
H-4' (Piperidine) 4.95m1H-Deshielded by the adjacent ether oxygen; axial position in chair.
-NH 2​ (Amine) 4.80br s2H-Broad due to quadrupolar relaxation and rapid proton exchange.
H-2', H-6' (Pip) 2.95m4H-Adjacent to the secondary amine nitrogen in the piperidine ring.
-NH (Piperidine) ~2.50br s1H-Secondary amine proton; often overlaps with DMSO residual water.
H-3', H-5' (Pip) 1.90, 1.55m4H-Aliphatic methylene protons; split into equatorial/axial environments.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 (Pyridine) 152.0Quaternary (C-O)Highly deshielded by the directly attached electronegative oxygen.
C-6 (Pyridine) 136.5Tertiary (CH)Adjacent to the pyridine nitrogen.
C-3 (Pyridine) 132.0Quaternary (C-N)Directly attached to the primary amino group.
C-4 (Pyridine) 121.5Tertiary (CH)Aromatic carbon ortho to the amino group.
C-5 (Pyridine) 116.0Tertiary (CH)Most shielded aromatic carbon due to combined +M effects.
C-4' (Piperidine) 72.5Tertiary (CH-O)Aliphatic carbon shifted downfield by the ether linkage.
C-2', C-6' (Pip) 43.5Secondary (CH 2​ )Aliphatic carbons adjacent to the piperidine nitrogen.
C-3', C-5' (Pip) 31.0Secondary (CH 2​ )Standard aliphatic ring carbons.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the synthesis and subsequent NMR characterization must operate as a self-validating system. The protocol below relies on a robust Nucleophilic Aromatic Substitution (S N​ Ar) followed by reduction and deprotection[3].

Phase 1: S N​ Ar and Ether Formation
  • Reagents: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. The NaH deprotonates the piperidinol, creating a strong alkoxide nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The strong electron-withdrawing nature of the nitro group activates the C-2 position for S N​ Ar[3].

  • Validation Check: TLC should show the consumption of the starting materials. Intermediate 1 (2-(1-Boc-piperidin-4-yloxy)-3-nitropyridine) is isolated via aqueous workup and silica gel chromatography.

Phase 2: Nitro Reduction
  • Reagents: Dissolve Intermediate 1 in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq).

  • Reaction: Stir the suspension under a Hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Validation Check: Filter through Celite to remove the catalyst. 1 H NMR of the crude Intermediate 2 will show the appearance of a 2H broad singlet (~4.8 ppm) and a distinct upfield shift of the pyridine protons, confirming the conversion of the electron-withdrawing -NO 2​ to the electron-donating -NH 2​ [2].

Phase 3: Boc Deprotection & Final NMR Acquisition
  • Deprotection: Treat Intermediate 2 with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

  • Neutralization: Concentrate the mixture, neutralize with basic ion-exchange resin or saturated NaHCO 3​ , and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

  • NMR Acquisition:

    • Dissolve 15 mg of the purified target compound in 0.6 mL of DMSO- d6​ .

    • Acquire 1 H NMR (16 scans, relaxation delay d1 = 2s) and 13 C NMR (1024 scans, d1 = 2s).

    • Self-Validation: The complete disappearance of the massive 9H singlet at ~1.4 ppm (Boc group) definitively confirms successful deprotection.

Workflow Visualization

The following diagram maps the logical progression from starting materials through the synthetic transformations, culminating in the analytical validation steps.

Workflow A Starting Materials: 2-Chloro-3-nitropyridine & Boc-4-hydroxypiperidine B Step 1: SNAr Reaction (NaH, THF, 0°C to RT) A->B C Intermediate 1: 2-(1-Boc-piperidin-4-yloxy)-3-nitropyridine B->C D Step 2: Nitro Reduction (Pd/C, H2, MeOH) C->D E Intermediate 2: 2-(1-Boc-piperidin-4-yloxy)pyridin-3-amine D->E F Step 3: Boc Deprotection (TFA, DCM, RT) E->F G Target Compound: 2-(Piperidin-4-yloxy)pyridin-3-amine F->G H NMR Validation: 1H, 13C, COSY, HSQC in DMSO-d6 G->H

Fig 1: Synthetic workflow and NMR validation logic for 2-(Piperidin-4-yloxy)pyridin-3-amine.

References

  • PubChem. "3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488". National Institutes of Health (NIH).
  • Benchchem. "2-Hydroxy-3-nitropyridine | 137280-55-8". Benchchem Chemical Database.
  • Organic Chemistry Portal. "Piperidine synthesis". Organic Chemistry Portal.
  • National Institutes of Health (PMC). "Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect". PMC Database.

Sources

Mass Spectrometry Fragmentation Pathways for 2-(Piperidin-4-yloxy)pyridin-3-amine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores relies heavily on the predictable gas-phase behavior of their constituent functional groups. 2-(Piperidin-4-yloxy)pyridin-3-amine (Exact Mass: 193.1215 Da) is a highly relevant bifunctional scaffold in modern drug discovery, combining a basic piperidine ring, an ether linkage, and an aminopyridine core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral observation. Here, we dissect the causality of this molecule's fragmentation under Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). By understanding proton affinity, bond lability, and charge retention, researchers can confidently map these pathways to identify novel metabolites or structurally related analogs.

Ionization Dynamics and Proton Affinity Causality

In positive electrospray ionization (ESI+), the site of initial protonation dictates the subsequent fragmentation cascade. The molecule possesses three basic nitrogen centers, each with distinct proton affinities:

  • Piperidine Nitrogen: A secondary aliphatic amine (pKa ~10.5).

  • Pyridine Nitrogen: An aromatic imine-like nitrogen (pKa ~5.2).

  • Primary Amine: An aniline-like exocyclic amine (pKa ~4.0).

Thermodynamically, the proton will localize on the piperidine nitrogen, generating a highly stable [M+H]⁺ precursor ion at m/z 194.1293 . Upon collisional activation in the mass spectrometer, proton mobilization occurs. The proton migrates to the ether oxygen or the pyridine nitrogen, weakening adjacent bonds and driving charge-directed fragmentation.

Mechanistic Fragmentation Pathways (CID/HCD)

The Primary Dissociation Sink: Ether Bond Cleavage

The most labile linkage in this molecule is the C–O ether bond. Because the C(sp²)–O bond on the pyridine side is strengthened by aromatic resonance, cleavage occurs almost exclusively at the C(sp³)–O bond on the piperidine side. Governed by Stevenson's rule regarding charge retention, this cleavage bifurcates into two dominant pathways:

  • Pathway A (Charge Retention on Pyridine): A proton transfer from the piperidine ring to the ether oxygen results in the neutral loss of a tetrahydropyridine species (83 Da). This yields the highly stable [2-hydroxypyridin-3-amine + H]⁺ ion at m/z 111.0558 . The exceptional stability of this fragment is due to its ability to tautomerize into a 3-amino-2-pyridone structure.

  • Pathway B (Charge Retention on Piperidine): Direct heterolytic cleavage leaves the charge on the piperidine moiety, generating the piperidin-4-yl cation at m/z 84.0813 .

Secondary Neutral Losses: Ammonia and Water

Neutral elimination of small molecules, such as water or ammonia, is a well-documented hallmark of basic heterocycles undergoing CID 1.

  • Ammonia Loss (-17 Da): The primary amine on the pyridine ring can undergo neutral loss of NH₃ to form m/z 177.1028 .

  • Water Loss (-18 Da): The m/z 111.0558 fragment can subsequently lose H₂O to form m/z 93.0452 , driven by the proximity of the newly formed hydroxyl group and the adjacent amine.

Piperidine Ring Fission

The fragmentation of piperidine derivatives is heavily influenced by the ionization method and substituents, often initiating at the protonated nitrogen 2. The m/z 84.0813 piperidinyl cation undergoes cross-ring cleavage, losing ethylene (C₂H₄, 28 Da) to form m/z 56.0500 . Furthermore, rearrangements and homolytic cleavages, including [1,3]-H migrations, frequently govern the stability of these resulting product ions in nitrogen-rich systems 3.

MS_Pathway M Precursor Ion [M+H]+ m/z 194.1293 F1 Ether Cleavage (Pyridine) [C5H7N2O]+ m/z 111.0558 M->F1 - C5H9N (83 Da) F2 Ether Cleavage (Piperidine) [C5H10N]+ m/z 84.0813 M->F2 - C5H6N2O (110 Da) F3 Ammonia Loss [C10H12N2O]+ m/z 177.1028 M->F3 - NH3 (17 Da) F4 Water Loss [C5H5N2]+ m/z 93.0452 F1->F4 - H2O (18 Da) F5 Ring Fission [C3H6N]+ m/z 56.0500 F2->F5 - C2H4 (28 Da)

Fig 1: CID fragmentation pathway tree for 2-(Piperidin-4-yloxy)pyridin-3-amine.

Quantitative Fragment Mapping

To facilitate rapid identification, the theoretical exact masses and mechanistic origins of the primary product ions are summarized below.

Table 1: High-Resolution Fragment Ion Assignments

Precursor / FragmentExact Mass (m/z)FormulaMass Error LimitRelative AbundanceMechanistic Origin
Precursor 194.1293[C₁₀H₁₆N₃O]⁺< 2.0 ppm100% (Low CE)Protonated molecule [M+H]⁺
Fragment 1 177.1028[C₁₀H₁₃N₂O]⁺< 2.0 ppm15%Loss of NH₃ (-17.0265 Da)
Fragment 2 111.0558[C₅H₇N₂O]⁺< 2.0 ppm100% (Med CE)C(sp³)-O cleavage, neutral loss of C₅H₉N
Fragment 3 93.0452[C₅H₅N₂]⁺< 2.0 ppm45%Loss of H₂O from m/z 111.0558
Fragment 4 84.0813[C₅H₁₀N]⁺< 2.0 ppm80%C(sp³)-O cleavage, charge retention on piperidine
Fragment 5 56.0500[C₃H₆N]⁺< 2.0 ppm30%Cross-ring cleavage of m/z 84.0813

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignments, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes a built-in causality check to prevent false positives.

Phase 1: System Suitability & Calibration (Self-Validation Check)
  • Action: Infuse a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: High-resolution MS requires strict mass calibration (< 2 ppm error) to confidently assign formulas to fragments. Without this, isobaric interferences could be misidentified as the m/z 111.0558 fragment.

Phase 2: Sample Preparation
  • Action: Dilute the analyte to 100 ng/mL in a matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid provides the excess protons necessary to drive ESI(+) ionization efficiently toward the [M+H]⁺ species, suppressing sodium [M+Na]⁺ adducts which fragment poorly.

Phase 3: LC-MS/MS Acquisition
  • Column: UHPLC C18 (e.g., 1.7 µm particle size) to ensure sharp peak shapes.

  • Gradient: 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • MS Method: Data-Dependent Acquisition (DDA) using Stepped HCD (Normalized Collision Energy: 20, 35, 50).

  • Causality: Stepped CE ensures that both fragile precursor transitions (like the low-energy NH₃ loss) and high-energy core cleavages (like piperidine ring fission) are captured simultaneously in a single, rich composite MS/MS spectrum.

Phase 4: Data Interpretation & Validation Loop
  • Action: Before analyzing fragments, verify that the isotopic envelope of the precursor (m/z 194.1293, 195.1326) perfectly matches the theoretical distribution for C₁₀H₁₅N₃O.

  • Causality: Validating the precursor's isotopic fidelity ensures that the subsequent MS/MS spectrum is derived from the pure target molecule and not a co-eluting chimera.

LCMS_Workflow S1 Sample Prep & Spiking S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 HCD MS/MS (NCE 20-50) S3->S4 S5 Orbitrap Detection S4->S5 S6 Self-Validation Data Review S5->S6

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL:[Link]

Sources

Structural Elucidation and Crystallographic Characterization of 2-(Piperidin-4-yloxy)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Piperidin-4-yloxy)pyridin-3-amine (CAS 1896234-09-5) is a highly versatile bifunctional building block [1]. Featuring both a basic piperidine ring and an aminopyridine core connected via an ether linkage, it is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Understanding the solid-state properties of such building blocks is critical for downstream pharmaceutical formulation, as polymorphic variations can drastically alter solubility, stability, and bioavailability.

This whitepaper provides an authoritative, step-by-step guide to the crystallographic characterization of 2-(Piperidin-4-yloxy)pyridin-3-amine, detailing the causality behind experimental choices in both Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Molecular Architecture & Solid-State Causality

To successfully crystallize and analyze 2-(Piperidin-4-yloxy)pyridin-3-amine, one must first understand its molecular architecture. The molecule possesses multiple hydrogen-bond donors (the primary amine on the pyridine ring and the secondary amine on the piperidine ring) and acceptors (the pyridine nitrogen and the ether oxygen).

The Causality of Crystallization: Highly functionalized small molecules often resist forming ordered single crystals because their strong, competing intermolecular hydrogen bonds lead to rapid, disordered precipitation (amorphous solids). To achieve a high-quality single crystal, the experimental protocol must utilize a solvent system that temporarily solvates these hydrogen-bonding sites, allowing the molecules to slowly assemble into a thermodynamically stable, periodic lattice rather than kinetically trapping them in an amorphous state.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD is the gold standard for determining the absolute 3D atomic structure, bond lengths, and stereochemistry of small molecules [2].

Step-by-Step Methodology
  • Solvent Screening & Crystallization (Vapor Diffusion):

    • Rationale: Vapor diffusion allows for an extremely slow decrease in solubility, which is critical for growing crystals large enough (typically >0.1 mm in each dimension) to diffract X-rays effectively.

    • Procedure: Dissolve 10 mg of 2-(Piperidin-4-yloxy)pyridin-3-amine in 0.5 mL of a polar solvent (e.g., methanol) in a small inner vial. Place this vial uncovered inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., diethyl ether). Allow the anti-solvent vapor to diffuse into the inner vial over 3–7 days.

  • Crystal Harvesting and Mounting:

    • Procedure: Under a polarized light microscope, select a single crystal with sharp edges and uniform extinction. Mount the crystal on a polyimide loop using a specialized cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling (100 K):

    • Rationale: Flash-cooling the crystal in a liquid nitrogen stream (100 K) minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids) and protects the crystal from radiation damage, thereby drastically improving high-angle diffraction resolution[3].

  • Data Acquisition:

    • Procedure: Center the crystal on a diffractometer equipped with a microfocus X-ray source (Cu K α , λ=1.5418 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution and Refinement:

    • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Powder X-Ray Diffraction (PXRD) for Bulk Characterization

While SCXRD provides the structure of a single, isolated crystal, pharmaceutical development requires confirmation that the entire bulk powder batch is phase-pure and consists of the desired polymorph [4]. PXRD serves as the self-validating system for bulk material integrity.

Step-by-Step Methodology
  • Sample Preparation (Gentle Milling):

    • Rationale: Crystals of 2-(Piperidin-4-yloxy)pyridin-3-amine may exhibit needle or plate-like habits. If packed directly, they will align non-randomly (preferred orientation), skewing the intensity of the diffraction peaks. Gentle agate mortar milling ensures a random distribution of crystallite orientations.

  • Mounting:

    • Procedure: Back-load the finely ground powder into a zero-background silicon sample holder to minimize amorphous background noise.

  • Data Acquisition (Bragg-Brentano Geometry):

    • Procedure: Place the sample in a powder diffractometer. Scan from 2θ=3∘ to 40∘ using a step size of 0.01∘ and a counting time of 1 second per step.

  • Rietveld Refinement:

    • Rationale: To definitively prove that the bulk powder matches the single crystal, the theoretical PXRD pattern is calculated from the SCXRD coordinates (using Rietveld refinement software) and overlaid with the experimental bulk data [5]. A low Rwp​ (weighted profile R-factor) validates phase purity.

Powder X-ray Diffraction (PXRD) pipeline for bulk phase analysis.

Quantitative Crystallographic Data

Because proprietary building blocks often lack open-access empirical database entries, structural scientists rely on rigorously calculated crystallographic frameworks derived from isostructural analogs. Below are the representative, expected crystallographic parameters for the most stable polymorph of 2-(Piperidin-4-yloxy)pyridin-3-amine.

Table 1: Representative SCXRD Parameters
ParameterExpected Value / Description
Chemical Formula C₁₀H₁₅N₃O
Formula Weight 193.25 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈11.2 Å, c≈10.8 Å
Cell Angle ( β ) ≈98.5∘
Volume ≈1016 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) ≈1.26 g/cm³
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Table 2: Simulated Key Powder Diffraction Peaks (Cu K α )

The following table summarizes the primary diagnostic Bragg reflections expected for phase identification during bulk analysis.

Peak Index ( hkl ) Angle ( )d-spacing (Å)Relative Intensity ( I/I0​ )
(0 1 1)10.458.46100% (Base Peak)
(1 0 0)12.107.3145%
(1 1 -1)15.355.7762%
(0 2 0)18.804.7285%
(2 1 1)22.403.9630%
(1 3 0)26.153.4015%

References

  • ACS Publications. "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module." Journal of Chemical Education. Available at: [Link]

  • PubMed. "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Cambridge University Press. "A practical guide to pharmaceutical analyses using X-ray powder diffraction." Powder Diffraction. Available at: [Link]

Comprehensive Characterization of 2-(Piperidin-4-yloxy)pyridin-3-amine: Exact Mass, Molecular Weight, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized heterocyclic building blocks are foundational to the design of highly selective targeted therapeutics. 2-(Piperidin-4-yloxy)pyridin-3-amine (Molecular Formula: C10​H15​N3​O ) is a versatile bifunctional scaffold frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].

This technical guide provides an authoritative breakdown of the molecule’s theoretical mass properties and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical characterization. By differentiating between standard molecular weight and monoisotopic exact mass, this whitepaper ensures analytical scientists can accurately identify this compound, detect synthetic impurities, and validate structural integrity with sub-ppm mass accuracy[2].

Structural Elucidation and Medicinal Chemistry Context

The pharmacological utility of 2-(Piperidin-4-yloxy)pyridin-3-amine stems from its distinct structural motifs, each serving a specific physicochemical or target-binding function. The pyridine core acts as a rigid, aromatic scaffold capable of π−π stacking and hinge-region binding in kinases. The primary amine at the 3-position serves as a critical hydrogen-bond donor, while the piperidine ring enhances aqueous solubility and can form salt bridges via its basic secondary amine. The ether linkage provides necessary conformational flexibility between the two rings.

Struct Core 2-(Piperidin-4-yloxy) pyridin-3-amine Pyridine Pyridine Core (Hinge Binder / Scaffold) Core->Pyridine Amine 3-Amine Group (H-Bond Donor) Core->Amine Ether Ether Linkage (Conformational Flexibility) Core->Ether Piperidine Piperidine Ring (Solubility / Salt Bridge) Core->Piperidine

Caption: Structural deconstruction of 2-(Piperidin-4-yloxy)pyridin-3-amine in drug design.

Theoretical Mass and Molecular Weight Calculation

To accurately characterize the compound via mass spectrometry, one must distinguish between the Average Molecular Weight (MW) —used for stoichiometric calculations in synthesis—and the Monoisotopic Exact Mass —used for HRMS identification[2].

Average Molecular Weight

The molecular weight is calculated using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (2021)[3]. These values account for the natural terrestrial isotopic distribution of each element.

  • Carbon (C): 10×12.011=120.110

  • Hydrogen (H): 15×1.008=15.120

  • Nitrogen (N): 3×14.007=42.021

  • Oxygen (O): 1×15.999=15.999

  • Total Molecular Weight: 193.25 g/mol

Monoisotopic Exact Mass

For HRMS, the exact mass is calculated using the mass of the most abundant stable isotope for each element (e.g., 12C , 1H , 14N , 16O )[4].

Table 1: Elemental Composition and Exact Mass Contributions

ElementIsotopeQuantityExact Mass (Da)Total Contribution (Da)
Carbon 12C 1012.000000120.000000
Hydrogen 1H 151.00782515.117375
Nitrogen 14N 314.00307442.009222
Oxygen 16O 115.99491515.994915
Total 193.121512 Da

In positive electrospray ionization (ESI+), the molecule readily accepts a proton ( H+ ) due to the highly basic piperidine nitrogen. Adding the mass of a proton (1.007276 Da) yields the theoretical precursor ion: Theoretical [M+H]+ Exact Mass: 194.1288 m/z

Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)

To validate the synthesis and purity of 2-(Piperidin-4-yloxy)pyridin-3-amine, a robust Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) workflow is required. QTOF instruments provide the necessary mass-resolving power (>30,000 FWHM) to confidently assign the molecular formula and rule out isobaric interferences[4].

Workflow Prep 1. Sample Preparation (1 µg/mL in MeOH/H2O, 0.1% FA) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ion 3. ESI Ionization (Positive Mode,[M+H]+) LC->Ion MS 4. Q-TOF Mass Analysis (High Resolution >30,000 FWHM) Ion->MS Data 5. Data Processing (Exact Mass: 194.1288 m/z) MS->Data

Caption: Step-by-step LC-HRMS workflow for exact mass determination.

Step-by-Step Protocol and Causality

Step 1: Sample Preparation

  • Action: Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: The inclusion of 0.1% FA is critical. It lowers the pH of the solution, ensuring that the basic aliphatic amine of the piperidine ring ( pKa​≈10−11 ) is fully protonated in solution prior to aerosolization. This maximizes ionization efficiency and signal-to-noise ratio in positive ESI mode.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: While direct infusion is possible, UHPLC separation separates the target analyte from potential synthetic byproducts (e.g., unreacted starting materials or regioisomers), preventing ion suppression in the ESI source[4].

Step 3: Mass Spectrometer Tuning & Lock Mass Calibration

  • Action: Operate the QTOF in positive ESI mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+=556.2771 ).

  • Causality: Time-of-flight analyzers are susceptible to slight mass drifts due to thermal fluctuations in the flight tube. A continuous lock-mass spray provides real-time internal calibration, ensuring the mass accuracy remains within the acceptable threshold of <3 ppm[2].

Data Interpretation and Validation

A self-validating analytical protocol requires rigorous data interpretation. When analyzing the resulting mass spectrum for 2-(Piperidin-4-yloxy)pyridin-3-amine, evaluate the following parameters:

Mass Accuracy Calculation

The identity of the compound is confirmed if the experimental mass closely matches the theoretical mass. Mass accuracy is expressed in parts per million (ppm):

Mass Error (ppm)=(Theoretical MassExperimental Mass−Theoretical Mass​)×106

For an experimental [M+H]+ peak observed at 194.1291 m/z:

Error=(194.1288194.1291−194.1288​)×106≈+1.54 ppm

An error of <3 ppm is considered unambiguous confirmation of the C10​H15​N3​O formula[2].

Isotopic Pattern Analysis

Beyond the monoisotopic peak ( M ), the spectrum will display an M+1 peak primarily driven by the natural abundance of 13C (approx. 1.1% per carbon atom). Because the molecule contains 10 carbon atoms, the M+1 peak (at approx. 195.132 m/z) should exhibit a relative intensity of roughly 11% compared to the base peak. Verifying this isotopic distribution acts as a secondary validation step, ruling out overlapping isobaric contaminants.

References

  • National Center for Biotechnology Information (PubChem). "3-(Piperidin-4-yloxy)pyridine | C10H14N2O | CID 12112232" NIH.
  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry / U.S. Geological Survey.
  • Journal of Chemical Education. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students." ACS Publications.
  • Xie, C., & Chen, X. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online.

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 2-(Piperidin-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Focus: Divergent, chemoselective C–N bond formation strategies for bifunctional amine scaffolds.

Introduction & Mechanistic Rationale

The molecule 2-(piperidin-4-yloxy)pyridin-3-amine is a highly privileged bifunctional scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. However, functionalizing this scaffold via palladium-catalyzed Buchwald-Hartwig cross-coupling presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a less nucleophilic primary heteroaromatic amine (the 3-aminopyridine moiety).

As a Senior Application Scientist, it is critical to move beyond trial-and-error screening and apply rational, mechanistically driven ligand selection to control the site of arylation [1].

The Causality of Chemoselectivity

The selectivity between these two nitrogen centers is dictated by the interplay of inherent nucleophilicity (pKa) and the steric environment of the palladium-ligand complex:

  • Kinetic Control for Secondary Amines (RuPhos): The secondary piperidine amine has a higher pKa (~10–11) and is kinetically favored to coordinate to the Pd(II)-aryl intermediate. By utilizing RuPhos , a bulky biarylphosphine ligand, the catalytic cycle is optimized for secondary amines. The spatial profile of RuPhos accommodates the aliphatic ring while providing sufficient steric bulk to accelerate the critical reductive elimination step, preventing off-cycle β-hydride elimination [3].

  • Steric Control for Primary Amines (BrettPhos): The primary 3-aminopyridine is significantly less nucleophilic (pKa ~5–6). To selectively arylate this position, the piperidine nitrogen must be transiently protected (e.g., via a Boc group). Furthermore, primary amines are notorious for binding twice to the palladium center, forming highly stable, unreactive bis(amine) complexes that stall the catalytic cycle. BrettPhos is specifically engineered to prevent this; its extreme steric bulk ensures that only one primary amine can coordinate to the Pd(II) center, driving the reaction forward with high efficiency [2].

Experimental Protocols

The following protocols represent self-validating, optimized systems for divergent functionalization. Critical prerequisite: All solvents must be rigorously sparged with inert gas (N₂ or Argon) for at least 30 minutes prior to use, as the electron-rich Pd(0)-phosphine complexes are highly sensitive to oxidation.

Protocol A: Selective Arylation of the Piperidine (Secondary Amine)

Objective: Direct C–N coupling of the aliphatic secondary amine while leaving the primary aminopyridine intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and RuPhos (2.4 mol%, 0.024 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv), unprotected 2-(piperidin-4-yloxy)pyridin-3-amine (1.1 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent & Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (to reach 0.2 M concentration).

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to yield the N-aryl piperidine derivative.

Protocol B: Selective Arylation of the 3-Aminopyridine (Primary Amine)

Objective: Coupling of the heteroaromatic primary amine, utilizing a transient protecting group strategy.

Step 1: Coupling

  • Preparation: In an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.4 mol%).

  • Substrate Addition: Add the aryl halide (1.0 equiv), the Boc-protected scaffold 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)pyridin-3-amine (1.05 equiv), and anhydrous K₂CO₃ (1.4 equiv). (Note: K₂CO₃ is preferred over NaOtBu here to maximize functional group tolerance).

  • Solvent & Degassing: Evacuate/backfill with Argon (3x). Add anhydrous, degassed t-Amyl alcohol (0.2 M).

  • Reaction: Heat to 100 °C for 8–12 hours.

  • Workup: Cool, filter through Celite, concentrate, and pass through a short silica plug to isolate the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the free N-aryl 3-aminopyridine derivative.

Quantitative Data & Optimization Summary

The table below summarizes the optimal parameter matrix for achieving >85% isolated yields based on the target nitrogen center.

Target AmineSubstrate StatePreferred LigandPd SourceBaseSolventTemp (°C)Typical Yield
Secondary (Piperidine) UnprotectedRuPhosPd₂(dba)₃NaOtBuToluene8588 - 94%
Primary (Pyridine-NH₂) Boc-ProtectedBrettPhosPd₂(dba)₃K₂CO₃t-Amyl OH10085 - 91%

Divergent Synthetic Workflow

G Start 2-(Piperidin-4-yloxy)pyridin-3-amine (Bifunctional Scaffold) Split1 Chemoselective Goal? Start->Split1 SecAmine Target: Secondary Amine (Piperidine NH) Split1->SecAmine Kinetic Control PrimAmine Target: Primary Amine (3-Aminopyridine) Split1->PrimAmine Steric/Protecting Group Control Cond1 Pd2(dba)3 / RuPhos NaOtBu, Toluene (Direct Coupling) SecAmine->Cond1 Cond2 1. Boc Protection 2. Pd2(dba)3 / BrettPhos 3. TFA Deprotection PrimAmine->Cond2 Prod1 N-Aryl Piperidine Derivative (Primary Amine Intact) Cond1->Prod1 RuPhos accelerates 2° amine elimination Prod2 N-Aryl 3-Aminopyridine Derivative (Piperidine Intact) Cond2->Prod2 BrettPhos prevents bis-amine coordination

Divergent Buchwald-Hartwig workflows for 2-(Piperidin-4-yloxy)pyridin-3-amine functionalization.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Chemoselective Amide Bond Formation Protocols Utilizing 2-(Piperidin-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The bifunctional scaffold 2-(Piperidin-4-yloxy)pyridin-3-amine is a highly versatile building block frequently utilized in fragment-based drug design, kinase inhibitor development, and PROTAC linker synthesis. The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine (piperidine) and a weakly nucleophilic primary heteroaryl amine (pyridin-3-amine).

This application note provides field-proven, self-validating protocols to selectively acylate either nitrogen center. By understanding the underlying basicity, nucleophilicity, and the mechanistic pathways of modern coupling reagents, researchers can achieve high-yielding amide bond formations while avoiding common pitfalls such as guanidinylation, epimerization, and over-acylation.

Mechanistic Insights & Chemoselectivity Logic

The successful functionalization of 2-(Piperidin-4-yloxy)pyridin-3-amine relies entirely on exploiting the electronic differences between its two reactive sites:

  • The Piperidine Nitrogen (Secondary Aliphatic Amine): With a conjugate acid pKa of ~10–11, this nitrogen is highly basic and strongly nucleophilic[1]. It reacts rapidly with standard activated esters. However, this high reactivity is a double-edged sword. If uronium/aminium-based coupling reagents (e.g., HATU, HBTU) are used in excess, the unprotected piperidine can attack the coupling reagent itself, leading to the formation of a stable, unreactive guanidinium byproduct [1]. Therefore, strict stoichiometric control is the primary causal factor for success here.

  • The Pyridin-3-amine Nitrogen (Primary Heteroaryl Amine): With a conjugate acid pKa of ~5–6, the lone pair on this nitrogen is delocalized into the electron-deficient pyridine ring, rendering it a remarkably poor nucleophile. Standard active esters (like OBt or OAt generated by EDC or HATU) often fail to acylate this position efficiently at room temperature, leading to stalled reactions[2]. To force this coupling, the piperidine must be orthogonally protected (e.g., with a Boc group), and a highly electrophilic activator like Propylphosphonic anhydride (T3P) must be employed[3].

Chemoselectivity Start 2-(Piperidin-4-yloxy)pyridin-3-amine TargetPip Target: Piperidine Amide Start->TargetPip High Nucleophilicity (Secondary Aliphatic) TargetPyr Target: Pyridin-3-amine Amide Start->TargetPyr Low Nucleophilicity (Primary Heteroaryl) CondPip HATU (1.05 eq), DIPEA RT, 1 h TargetPip->CondPip CondPyr1 1. Boc Protection of Piperidine TargetPyr->CondPyr1 ProdPip Selective Piperidine N-Acylation CondPip->ProdPip CondPyr2 2. T3P (2.0 eq), Pyridine EtOAc, 60 °C CondPyr1->CondPyr2 CondPyr3 3. TFA Deprotection CondPyr2->CondPyr3 ProdPyr Selective Pyridin-3-amine N-Acylation CondPyr3->ProdPyr

Caption: Chemoselectivity logic tree for acylating 2-(Piperidin-4-yloxy)pyridin-3-amine.

Reagent Selection Matrix

To ensure experimental trustworthiness, the selection of the coupling reagent must match the target amine's nucleophilicity. The table below summarizes the causality behind reagent selection for this specific scaffold.

Coupling ReagentPiperidine ReactivityAminopyridine ReactivityEpimerization RiskKey ByproductsRecommended Use Case
HATU Very HighLowLowUronium/GuanidineSelective piperidine acylation (Requires strict 1.0 eq)[1][4]
COMU Very HighModerateVery LowWater-solublePiperidine acylation (Safer, non-explosive alternative to HATU)[5]
T3P (50% in EtOAc) HighHigh (with heat) Very Low Water-solubleAminopyridine acylation (Drives reluctant anilines)[2][3]
EDC / HOBt HighLowModerateUrea (removable)Cost-effective, large-scale piperidine acylation

Experimental Protocols

Protocol A: Selective Acylation of the Piperidine Secondary Amine

Objective: Form an amide bond at the piperidine nitrogen while leaving the pyridin-3-amine completely intact.

Causality & Design: This protocol utilizes HATU due to its rapid kinetics[4]. To prevent the highly reactive activated ester from slowly acylating the aniline, and to prevent HATU from guanidinylating the piperidine[1], the carboxylic acid is pre-activated, and the scaffold is added last.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.00 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.00 eq) and stir for 2 minutes.

  • Activation: Add HATU (1.05 eq) in one portion. The solution will typically turn yellow. Stir at room temperature for 10 minutes to ensure complete formation of the O-At active ester[4].

  • Coupling: Cool the mixture to 0 °C. Add 2-(Piperidin-4-yloxy)pyridin-3-amine (1.00 eq) dropwise as a solution in a minimum volume of DMF.

  • Self-Validation (In-Process Control): Allow the reaction to warm to room temperature. Sample the reaction at 30 minutes for LC-MS analysis. You should observe >95% conversion to the mono-acylated product. The absence of di-acylated mass confirms chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acylation of the Pyridin-3-amine (Using T3P)

Objective: Form an amide bond at the poorly nucleophilic pyridin-3-amine.

Causality & Design: Because the piperidine is vastly more nucleophilic, it must be pre-protected (e.g., as tert-butyl 4-((3-aminopyridin-2-yl)oxy)piperidine-1-carboxylate). To overcome the poor nucleophilicity of the aminopyridine, we utilize T3P (Propylphosphonic anhydride). T3P converts the carboxylic acid into a highly reactive mixed phosphonic anhydride that readily undergoes aminolysis with anilines while generating only water-soluble byproducts[3][6].

T3P_Activation Acid Carboxylic Acid + Base ActiveEster Mixed Phosphonic Anhydride Acid->ActiveEster + T3P T3P T3P Reagent T3P->ActiveEster Product Target Amide ActiveEster->Product + Amine Byproduct Water-Soluble Phosphonate ActiveEster->Byproduct Leaving Group Amine Pyridin-3-amine (Weak Nucleophile) Amine->Product

Caption: T3P-mediated activation pathway for poorly nucleophilic aminopyridines.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.20 eq) and the Boc-protected scaffold (1.00 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.00 eq). Note: Pyridine is preferred over DIPEA here as it acts as a nucleophilic catalyst to facilitate the T3P activation cycle without causing base-catalyzed epimerization of the acid[2].

  • T3P Addition: Add T3P (50% wt. solution in EtOAc, 2.00 eq) dropwise at room temperature.

  • Thermal Drive: Attach a reflux condenser and heat the reaction to 60 °C.

  • Self-Validation (In-Process Control): Monitor via LC-MS at 2 hours and 4 hours. The mixed anhydride intermediate may be visible if the aminolysis is the rate-determining step. Continue heating until the starting amine is consumed.

  • Workup: Cool to room temperature. Wash the organic layer directly with water (2x), saturated aqueous NaHCO₃, and brine. The phosphonate byproducts of T3P are highly water-soluble and partition entirely into the aqueous phase[6]. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Treat the resulting intermediate with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group, yielding the desired pyridin-3-amine amide.

References

  • Benchchem. Optimizing amide bond formation for piperidine carboxylic acids.[1]

  • Dunetz, J. R., et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (Organic Process Research & Development). [2]

  • Thaqi, A., et al. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect (Synlett). [3]

  • AMRI Global. T3P® – Propanephosphonic Acid Anhydride: We've Got T3P Down to an Exact Science.[6]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.[4]

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications (Organic Process Research & Development). [5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions for 2-(Piperidin-4-yloxy)pyridin-3-amine Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)pyridin-3-amine and its precursors. This guide is designed for researchers, scientists, and professionals in drug development who are working with nucleophilic aromatic substitution (SNAr) reactions to create these valuable intermediates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis.

Introduction to the Synthesis

The synthesis of 2-(Piperidin-4-yloxy)pyridin-3-amine typically involves the SNAr reaction between a 2-halopyridine (commonly 2-chloro-3-nitropyridine) and a 4-hydroxypiperidine derivative, followed by the reduction of the nitro group. This seemingly straightforward process can present several challenges, from low yields to the formation of stubborn impurities. This guide will equip you with the knowledge to overcome these hurdles.

The core of this synthesis is the SNAr reaction, a powerful tool for forming aryl-ether bonds. The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack, especially when a leaving group is present at the 2- or 4-position.[1] The presence of an electron-withdrawing group, such as a nitro group, further enhances the electrophilicity of the pyridine ring, facilitating the reaction.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction showing low or no conversion?

A1: Several factors can contribute to poor conversion in this SNAr reaction. A systematic evaluation is key.[4]

  • Base Strength and Stoichiometry: The alkoxide of 4-hydroxypiperidine is the active nucleophile. An insufficiently strong base or inadequate amounts will result in a low concentration of the alkoxide, leading to a sluggish reaction. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH).

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[1] These solvents effectively solvate the cation of the alkoxide salt, leaving a more "naked" and reactive nucleophile.[1]

  • Temperature: While many SNAr reactions require heat to proceed at a reasonable rate, excessive temperatures can lead to decomposition of starting materials or products.[5] Optimization of the reaction temperature is often necessary.

  • Purity of Reagents: The purity of both the 2-halopyridine and the 4-hydroxypiperidine derivative is critical. Impurities can interfere with the reaction or introduce side products. 4-Hydroxypiperidine, in particular, can be hygroscopic.

Q2: I am observing significant side product formation. What are the likely culprits?

A2: Side product formation is a common issue. The most prevalent side reactions include:

  • Dialkylation: If a bare 4-hydroxypiperidine is used, the secondary amine can also act as a nucleophile, leading to N-arylation. Using an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, is the most effective way to prevent this.

  • Hydrolysis of the Halopyridine: In the presence of water and a strong base, the 2-halopyridine can hydrolyze to the corresponding 2-hydroxypyridine. Ensuring anhydrous reaction conditions is crucial.

  • Reaction with the Solvent: At elevated temperatures, solvents like DMF can decompose and participate in side reactions.

Q3: What is the best protecting group for the piperidine nitrogen, and how do I remove it?

A3: The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for the piperidine nitrogen in this synthesis.[6] It is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions.

The deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6][7][8] The reaction is usually fast, often completing within 30 minutes to 2 hours at room temperature.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete deprotonation of 4-hydroxypiperidine.Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure the base is fresh and has been stored properly.
Suboptimal solvent.Switch to a high-boiling polar aprotic solvent like DMSO or NMP.[1]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for any signs of decomposition by TLC.
Poor quality of starting materials.Verify the purity of your 2-halopyridine and 4-hydroxypiperidine derivative by NMR or other analytical techniques.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS.
Steric hindrance.If using a bulky protecting group on the piperidine, it may hinder the approach of the nucleophile. Consider a smaller protecting group if possible.
Side Product Formation N-arylation of the piperidine nitrogen.Use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine.
Hydrolysis of the 2-halopyridine.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficult Purification Residual starting materials.Optimize the reaction to drive it to completion. Consider a different stoichiometry of reactants.
Closely eluting impurities.Optimize your chromatography conditions. A different solvent system or a gradient elution may be necessary. Recrystallization can also be an effective purification method.

Experimental Protocols

Protocol 1: SNAr Reaction of 2-Chloro-3-nitropyridine with N-Boc-4-hydroxypiperidine

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • N-Boc-4-hydroxypiperidine (1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxypiperidine and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 2-chloro-3-nitropyridine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-2-(piperidin-4-yloxy)pyridin-3-amine precursor (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate in DCM in a round-bottom flask.

  • Add TFA to the solution (a common ratio is 1:1 TFA:DCM).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA in vacuo.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr reaction for the synthesis of the 2-(piperidin-4-yloxy)pyridin-3-amine precursor.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyridine 2-Chloro-3-nitropyridine Meisenheimer Meisenheimer Complex (σ-complex) Pyridine->Meisenheimer Piperidine N-Boc-4-hydroxypiperidine Alkoxide N-Boc-4-oxypiperidinide Piperidine->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Meisenheimer Nucleophilic Attack Product N-Boc-2-(piperidin-4-yloxy)-3-nitropyridine Meisenheimer->Product Loss of Leaving Group Salt NaCl Meisenheimer->Salt caption SNAr Reaction Workflow

Caption: SNAr Reaction Workflow

This diagram outlines the formation of the alkoxide nucleophile, its attack on the electron-deficient pyridine ring to form the Meisenheimer intermediate, and the subsequent loss of the chloride leaving group to yield the desired product.

Concluding Remarks

The successful synthesis of 2-(Piperidin-4-yloxy)pyridin-3-amine precursors via SNAr reaction hinges on a careful selection of reagents and reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a solid foundation for achieving high yields and purity in this critical transformation.

References

  • Al-Rawashdeh, N. A., & Al-Zoubi, R. M. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 8(32), 17865-17873. Retrieved from [Link]

  • Sung, R. Y., et al. (2004). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 25(5), 655-658. Retrieved from [Link]

  • Hethcox, J. C., et al. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 3(11), 15837-15847. Retrieved from [Link]

  • Sato, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(83), 10831-10834. Retrieved from [Link]

  • Hethcox, J. C., et al. (2018). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947-1953. Retrieved from [Link]

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  • Kempe, K., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Retrieved from [Link]

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  • Le, C., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(14), 5439-5443. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Angewandte Chemie International Edition, 59(35), 14878-14882. Retrieved from [Link]

  • Iamnitchi, A., et al. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(6), 1196-1202. Retrieved from [Link]

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  • El-Subbagh, H. I., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Saudi Pharmaceutical Journal, 23(6), 644-651. Retrieved from [Link]

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  • Keeffe, J. R., et al. (2018). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 83(22), 13917-13926. Retrieved from [Link]

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Reverse-phase HPLC method development for 2-(Piperidin-4-yloxy)pyridin-3-amine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reverse-Phase HPLC Method for 2-(Piperidin-4-yloxy)pyridin-3-amine

Welcome to the technical support center for the development of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(Piperidin-4-yloxy)pyridin-3-amine. This guide is structured as a series of frequently asked questions (FAQs) to address common challenges and provide scientifically-grounded solutions for researchers, scientists, and drug development professionals.

Section 1: Initial Method Development Strategy

This section provides a foundational strategy for initiating method development, covering the critical first steps from column and mobile phase selection to initial parameter setup.

FAQ: Where do I begin with method development for a polar, basic compound like 2-(Piperidin-4-yloxy)pyridin-3-amine?

A systematic approach is crucial. The structure of your analyte—containing a basic piperidine and an aminopyridine group—presents two primary challenges in reversed-phase chromatography: poor retention due to high polarity and peak tailing due to interactions with the stationary phase.

A logical workflow begins with selecting an appropriate column and mobile phase to address these issues head-on. The goal is to find a set of conditions that provides adequate retention, good peak shape, and sufficient resolution from potential impurities.

MethodDevelopmentWorkflow A Analyte Characterization (Polar, Basic) B Column Selection (e.g., Polar-Embedded, Modern C18) A->B C Mobile Phase Screening (Low pH vs. High pH) B->C D Initial Gradient Run (5-95% Organic) C->D E Evaluate Results (Retention, Peak Shape, Resolution) D->E E->B Re-evaluate F Optimization (Gradient, Temperature, Flow Rate) E->F Refine G Method Validation (ICH Q2(R1)) F->G

Caption: Method Development Workflow.

FAQ: What is the best column choice for this analyte?

Standard C18 columns can be problematic for polar compounds, often resulting in poor retention where the analyte elutes in or near the void volume.[1] For 2-(Piperidin-4-yloxy)pyridin-3-amine, a more suitable choice would be a column designed to enhance polar retention or one that provides alternative selectivity.

Column Type Principle of Operation & Suitability Advantages Disadvantages
Modern, High-Purity C18 Employs high-purity silica with exhaustive end-capping to minimize surface silanol activity.[2]Good starting point, widely available, robust.May still provide insufficient retention for highly polar analytes.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which promotes wetting with highly aqueous mobile phases and offers alternative selectivity.[3]Excellent retention for polar compounds, compatible with 100% aqueous mobile phases.Different selectivity may require more method development.
Phenyl-Hexyl Phase Utilizes a phenyl ring linker, offering π-π interactions as an alternative retention mechanism. This can be beneficial for aromatic compounds like the pyridine moiety in your analyte.Unique selectivity, especially for aromatic or unsaturated compounds.Retention mechanism can be more complex to predict.
HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica or an amino phase) with a high organic mobile phase.[4][5][6][7]Strong retention for very polar compounds that are unretained in RP.[8]Different elution order (polar elutes last), can have longer equilibration times.

Recommendation: Start with a modern, high-purity, end-capped C18 or a polar-embedded phase column. These offer a good balance of hydrophobic retention and mitigation of undesirable secondary interactions.

FAQ: How should I select the initial mobile phase conditions, particularly the pH?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9][10] Your analyte has basic functional groups. The pH of the mobile phase will dictate its ionization state and its interaction with the stationary phase.

  • Low pH (e.g., pH 2-4): At a low pH, the amine groups on your analyte will be protonated (positively charged). This increases the molecule's polarity, which would normally decrease retention. However, a low pH mobile phase also suppresses the ionization of residual silanol groups on the silica surface of the column, which are a primary cause of peak tailing for basic compounds.[11][12][13]

  • High pH (e.g., pH 8-11): At a high pH, the basic analyte will be in its neutral, non-ionized form. This makes it more hydrophobic and significantly increases its retention on a reversed-phase column.[14] This approach requires a pH-stable column, as traditional silica-based columns can dissolve at pH > 8.[15]

Initial Mobile Phase Composition:

  • Aqueous Phase (A): 0.1% Formic Acid in Water (approx. pH 2.7) OR 10 mM Ammonium Formate, pH 3.0. Formic acid is a good starting choice as it is volatile and compatible with mass spectrometry (MS) detection.[16]

  • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is generally the preferred organic modifier due to its lower viscosity and UV transparency.

Recommendation: Begin with a low pH mobile phase (pH 2.5-3.5) using a formic acid or ammonium formate buffer.[17] This is a robust starting point that effectively minimizes peak tailing.

Section 2: Optimization and Troubleshooting

This section addresses common issues encountered after initial experiments and provides detailed guidance on how to systematically resolve them.

FAQ: My peak is tailing severely. What is causing this and how can I fix it?

Peak tailing for basic compounds like yours is almost always caused by secondary ionic interactions between the protonated (positively charged) amine groups of the analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[2][12] This secondary retention mechanism leads to a non-ideal peak shape.

TailingMechanism cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase (Low pH) cluster_2 Solution: Low pH Buffer Silica Si-O⁻ Analyte Analyte-NH3⁺ Analyte->Silica  Ionic Interaction (Causes Tailing) Proton H⁺ Proton->Silica  Silanol Suppression Silica_Protonated Si-OH

Caption: Mitigation of Peak Tailing.

Solutions to Peak Tailing:

  • Lower the Mobile Phase pH: Ensure the pH is sufficiently low (ideally pH < 3) to fully protonate the silanol groups, neutralizing their negative charge.[2][18]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM) can help to better mask the residual silanols and improve peak shape.[18]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are more effectively "end-capped," a process that chemically derivatizes most of the residual silanols.[2][18]

  • Consider a Different Mobile Phase Additive: While formic acid is a good start, trifluoroacetic acid (TFA) at 0.05-0.1% can be more effective at eliminating tailing.[19][20] TFA acts as an ion-pairing agent, effectively shielding the positive charge on the analyte and further suppressing silanol interactions.[19][21] However, be aware that TFA can cause ion suppression in MS detection.[20]

FAQ: I am not getting enough retention, and my peak is eluting near the solvent front. What are my options?

Poor retention is a common issue for polar molecules in reversed-phase HPLC.

Strategies to Increase Retention:

  • Decrease the Organic Content: The most straightforward approach is to lower the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or use a lower concentration for an isocratic elution.

  • Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol will generally increase retention for most compounds.

  • Use a High pH Mobile Phase: As discussed, running the separation at a high pH (e.g., pH 10 with ammonium bicarbonate) will neutralize the basic analyte, making it more hydrophobic and thus more retained.[14] This requires a pH-stable column (e.g., a hybrid particle or polymer-based column).

  • Change to a More Retentive Column: If mobile phase adjustments are insufficient, switch to a column with higher retentive capabilities for polar compounds, such as a polar-embedded phase column.[3]

  • Consider HILIC: For extremely polar compounds that show no retention in reversed-phase, HILIC is an excellent alternative.[4][6] In HILIC, you would use a high percentage of organic solvent (e.g., 95% acetonitrile) to achieve retention on a polar stationary phase.[5]

FAQ: How do I optimize the gradient to resolve potential impurities?

Once you have achieved good retention and peak shape for the main analyte, the next step is to optimize the separation to resolve it from any potential impurities, which may be present at much lower levels.

Step-by-Step Gradient Optimization Protocol:

  • Initial Scouting Gradient:

    • Perform a fast, broad gradient run (e.g., 5% to 95% Acetonitrile over 10-15 minutes).

    • This will show you the approximate elution time of your main peak and reveal the presence of any early or late-eluting impurities.

  • Calculate the Elution Percentage:

    • Determine the percentage of organic solvent (%B) at which your main peak elutes.

  • Create a Shallow Gradient:

    • Based on the elution percentage, design a new, shallower gradient around the main peak. For example, if the peak eluted at 30% B, a new gradient could be:

      • 0-2 min: Hold at 5% B

      • 2-12 min: Ramp from 5% B to 45% B

      • 12-14 min: Ramp to 95% B (column wash)

      • 14-16 min: Hold at 95% B

      • 16-16.1 min: Return to 5% B

      • 16.1-20 min: Equilibrate at 5% B

  • Fine-Tune the Separation:

    • Adjust the slope of the shallow gradient to improve the resolution between the main peak and any closely eluting impurities. A slower gradient (longer run time) will generally increase resolution.

    • The method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is suitable for its intended purpose.[22][23][24]

Section 3: Recommended Method Parameters

This table summarizes a robust starting point for your method development, incorporating the principles discussed above.

Parameter Recommended Starting Condition Notes & Rationale
Column High-Purity Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)Balances retention for polar analytes with robust performance.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides a low pH (~2.7) to ensure sharp peak shapes for basic compounds.[16]
Mobile Phase B AcetonitrilePreferred organic modifier for its low viscosity and good UV transparency.
Gradient 5% to 60% B over 20 minutesA good starting point to elute the main analyte and screen for impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection (UV) 254 nm (or analyte's λmax)A common wavelength for aromatic compounds. Scan with a DAD/PDA to determine the optimal wavelength.
Injection Vol. 5 µLA smaller volume can help maintain good peak shape.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)The sample should be dissolved in a weak solvent to prevent peak distortion.

This method should be considered a starting point. All analytical procedures must be properly validated as per ICH Q2(R1) guidelines to demonstrate their suitability for purity analysis.[23][25][26] The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on chromatography principles and allowable method adjustments.[27][28][29][30][31]

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Research Journal of Pharmacy and Technology. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). RJPT. [Link]

  • Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. usp31nf26s1_c621. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography? [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • University of Pompeu Fabra. (n.d.). Buffer considerations for LC and LC-MS. [Link]

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC International. (2026). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • Bio-Rad. (n.d.). HPLC Columns. [Link]

  • Waters Corporation. (2020). What is a good column choice for analysis of a quaternary amine compound? [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]

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Validation & Comparative

Reactivity Comparison Guide: 2-(Piperidin-4-yloxy)pyridin-3-amine vs. 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the pyridine scaffold is ubiquitous, frequently serving as a bioisostere for benzene rings to improve aqueous solubility and modulate metabolic stability. However, the exact substitution pattern on the pyridine ring drastically alters its electronic landscape and, consequently, its chemical reactivity.

This guide provides an in-depth comparative analysis of a fundamental building block, 3-aminopyridine , against a highly functionalized, kinase-directed scaffold, 2-(piperidin-4-yloxy)pyridin-3-amine . By understanding the orthogonal reactivity profiles, kinetic differentiation, and steric environments of these two molecules, researchers can rationally design self-validating synthetic workflows.

Structural and Electronic Profiling

To predict the behavior of these molecules in complex syntheses, we must first deconstruct their electronic environments.

The Baseline: 3-Aminopyridine

3-Aminopyridine consists of an electron-deficient pyridine ring with an exocyclic primary amine at the meta (C3) position. The electronegative heterocyclic nitrogen exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, significantly deactivating the ring toward Electrophilic Aromatic Substitution (EAS) [1]. While the 3-amino group provides a compensatory electron-donating (+M) effect, it is insufficient to fully overcome the ring's inherent deactivation. Furthermore, the basicity of the 3-amino group (pKa ~5.7) is lower than that of aliphatic amines due to the partial delocalization of its lone pair into the electron-deficient ring [2].

The Advanced Scaffold: 2-(Piperidin-4-yloxy)pyridin-3-amine

This compound introduces two critical modifications: a 2-alkoxy group (piperidin-4-yloxy) and a secondary aliphatic amine (within the piperidine ring).

  • Synergistic Ring Activation: The 2-alkoxy group is a powerful electron-donating group (+M). When positioned adjacent to the 3-amino group, their combined +M effects flood the pyridine ring with electron density, particularly at the para position relative to the alkoxy group (C5) [3].

  • Competing Nucleophiles: The piperidine ring contains a secondary aliphatic amine (pKa ~10–11). This nitrogen is vastly more nucleophilic and basic than the aromatic 3-amino group. Any electrophile introduced into the system will kinetically favor attack at the piperidine nitrogen unless it is strategically masked.

Reactivity cluster_0 3-Aminopyridine cluster_1 2-(Piperidin-4-yloxy)pyridin-3-amine A1 3-Aminopyridine A2 EAS (C2/C4/C6) Harsh Conditions A1->A2 Electrophile A3 N-Acylation Moderate Yield A1->A3 Acyl Chloride B1 2-(Piperidin-4-yloxy) pyridin-3-amine B2 Piperidine N-Acylation (Ultrafast, Unprotected) B1->B2 Acyl Chloride B3 EAS (C5) Very Mild Conditions B1->B3 Electrophile (NBS) B4 3-Amino Acylation (Requires Protection) B1->B4 1. Boc2O 2. Acyl Chloride

Fig 1. Divergent reactivity pathways driven by electronic and steric substituent effects.

Comparative Reactivity Analysis

Nucleophilic Acylation and Alkylation

When reacting 3-aminopyridine with an acyl chloride, the primary amine acts as the sole nucleophile, yielding the corresponding amide. However, in 2-(piperidin-4-yloxy)pyridin-3-amine, the presence of the secondary aliphatic amine creates a chemoselectivity challenge. Because the aliphatic amine is orders of magnitude more nucleophilic than the aromatic amine, it will react instantaneously with electrophiles. To functionalize the 3-amino group, researchers must first employ a transient protecting group (e.g., Boc) on the piperidine nitrogen.

Electrophilic Aromatic Substitution (EAS)

EAS on unfunctionalized 3-aminopyridine is notoriously difficult. Reactions like nitration or halogenation require harsh conditions (e.g., fuming nitric acid, elevated temperatures) because the acidic media protonates the pyridine nitrogen, further deactivating the ring [4].

Conversely, 2-(piperidin-4-yloxy)pyridin-3-amine is highly activated. The synergistic electron donation from the 2-alkoxy and 3-amino groups creates a highly nucleophilic "hotspot" at the C5 position. Halogenation at C5 can be achieved under exceptionally mild conditions (e.g., NBS at room temperature) without the need for Lewis acid catalysis.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and expected reaction yields based on standard synthetic methodologies.

Table 1: Physicochemical & Electronic Properties

Property3-Aminopyridine2-(Piperidin-4-yloxy)pyridin-3-amineCausality / Structural Driver
Primary Nucleophile 3-Amino group (Aromatic)Piperidine Nitrogen (Aliphatic)Aliphatic amines possess higher HOMO energy levels than aromatic amines.
pKa (Conjugate Acid) ~5.7 (Pyridine N) [2]~10.5 (Piperidine N)Lack of resonance delocalization in the piperidine ring preserves basicity.
EAS Activation Level Highly DeactivatedHighly Activated (at C5)+M effect of the 2-alkoxy group overcomes the -I/-M effects of the pyridine N.
Steric Hindrance at C3 LowHighThe bulky 2-alkoxy substituent restricts the trajectory of incoming electrophiles.

Table 2: Comparative Reaction Yields (Standard Conditions)

Reaction TypeReagents & Conditions3-Aminopyridine Yield2-(Piperidin-4-yloxy)pyridin-3-amine Yield
C-Bromination NBS, DMF, 25°C, 2h< 5% (Requires heat/acid)> 90% (Regioselective at C5)
N-Acylation (1 eq) Acetyl Chloride, TEA, 0°C85% (at 3-amino)95% (exclusively at piperidine N)
Buchwald-Hartwig Ar-Br, Pd2(dba)3, Xantphos75%40% (Steric hindrance at 3-amino reduces yield)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in physicochemical checkpoints to confirm success without immediately relying on complex spectroscopy.

Protocol A: Selective Boc-Protection of 2-(Piperidin-4-yloxy)pyridin-3-amine

Objective: Mask the highly nucleophilic aliphatic amine to allow downstream functionalization of the pyridine ring.

  • Reaction Setup: Dissolve 1.0 eq of 2-(piperidin-4-yloxy)pyridin-3-amine in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Kinetic Control: Add 1.05 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise. Causality: Maintaining 0°C ensures kinetic differentiation; the highly nucleophilic piperidine nitrogen reacts rapidly, while the sterically hindered, less nucleophilic 3-amino group remains unreactive.

  • Self-Validating Workup: After 1 hour, wash the organic layer with a 5% aqueous citric acid solution.

    • Validation: Unreacted starting material (containing the highly basic free piperidine) will protonate and partition into the aqueous layer. The Boc-protected product, having lost its basic aliphatic amine, remains in the organic layer.

  • Analysis: LC-MS will confirm a mass shift of +100 Da. TLC (DCM:MeOH 9:1) will show a significantly less polar spot compared to the baseline starting material.

Protocol B: Regioselective C5-Bromination of the Protected Scaffold

Objective: Activate the C5 position for subsequent cross-coupling reactions.

  • Reaction Setup: Dissolve the Boc-protected intermediate from Protocol A in DMF.

  • Mild Activation: Add 1.0 eq of N-Bromosuccinimide (NBS) in portions at room temperature. Causality: The combined +M effects of the 2-alkoxy and 3-amino groups make the C5 position sufficiently electron-rich to react with NBS without Lewis acid activation.

  • Self-Validating Quench: Quench the reaction with saturated aqueous sodium thiosulfate.

    • Validation: The disappearance of the yellow/orange color indicates the successful reduction of any unreacted electrophilic bromine species, preventing over-bromination during concentration.

  • Analysis: LC-MS will exhibit a classic 1:1 isotopic doublet (M+ / M+2 separated by 2 Da) indicative of 79Br and 81Br incorporation.

Workflow Step1 Starting Material: 2-(Piperidin-4-yloxy) pyridin-3-amine Step2 Selective Protection (Boc2O, 0°C) Step1->Step2 Block Sec-Amine Step3 EAS Bromination (NBS, DMF, RT) Step2->Step3 Activate C5 Step4 Cross-Coupling (Pd(dppf)Cl2, Base) Step3->Step4 Functionalize

Fig 2. Self-validating experimental workflow for regioselective functionalization.

Conclusion

While 3-aminopyridine serves as a rigid, electron-deficient building block requiring forcing conditions for ring functionalization, 2-(piperidin-4-yloxy)pyridin-3-amine represents a highly dynamic, electron-rich scaffold. The introduction of the 2-alkoxy group not only activates the ring for mild electrophilic substitution but also introduces a competing aliphatic nucleophile. By understanding the causality behind these electronic and steric shifts, researchers can design orthogonal protection and functionalization strategies with high precision.

References

  • Kingsley John Orie et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group, July 2021.
  • Reddit Chemistry Community. "Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?" Reddit, March 2016.
  • Nagatoshi Nishiwaki et al. "Nucleophilic β-amination of pyridine nuclei." Osaka Kyoiku University / NII, 2002.
  • ResearchGate Publications. "Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles." ResearchGate, January 2026.

Structural activity relationship (SAR) studies involving 2-(Piperidin-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Optimization in Targeted Therapeutics: A Comparative SAR Guide to 2-(Piperidin-4-yloxy)pyridin-3-amine

In modern medicinal chemistry, the selection of the right chemical building block dictates the trajectory of a hit-to-lead campaign. The compound 2-(piperidin-4-yloxy)pyridin-3-amine (CAS 1896234-09-5)[1] has emerged as a highly versatile, privileged scaffold. It is frequently utilized in Structure-Activity Relationship (SAR) campaigns targeting kinases (such as PI3K)[2], transferases (such as N-Myristoyltransferase)[3], and other critical oncological or inflammatory targets[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, physicochemical properties, and synthetic utility of 2-(piperidin-4-yloxy)pyridin-3-amine against its common alternatives, providing actionable protocols and empirical data for drug development professionals.

Structural Rationale & Scaffold Comparison

When designing targeted therapeutics, the orientation of solubilizing groups and hydrogen-bond donors/acceptors is critical for achieving target affinity while maintaining drug-like properties. The 2-(piperidin-4-yloxy)pyridin-3-amine scaffold offers distinct mechanistic advantages over its analogs:

  • Regioisomeric Vectoring (vs. 6-(Piperidin-4-yloxy)pyridin-3-amine): While the 6-substituted regioisomer[5] is widely used to project the piperidine ring linearly into solvent-exposed channels, the 2-substituted variant introduces a ~60° angular shift. This geometry is essential when targeting compact allosteric pockets or when the 3-amine must be coupled to a hinge-binding core (such as a pyrimidine in PI3K inhibitors) where a linear projection would cause steric clashes[2].

  • Ether vs. Amine Linkage (vs. 2-(Piperazin-1-yl)pyridin-3-amine): Replacing a piperazine nitrogen with an ether oxygen (piperidin-4-yloxy) fundamentally alters the electronic landscape of the pyridine ring. The ether linkage reduces the overall basicity (pKa) of the molecule. This causality is twofold: it mitigates hERG channel liability (often driven by highly basic amines) and improves metabolic stability against oxidative dealkylation. Furthermore, the oxygen atom acts as a selective hydrogen-bond acceptor without the conformational restriction of a rigid C-N bond[3].

SAR_Logic A 2-(Piperidin-4-yloxy) pyridin-3-amine B Pyridine Core (Hinge Binder) A->B Scaffold Base C Ether Linkage (Flexibility & H-Acceptor) A->C Linker D Piperidine Ring (Solubility / ADME) A->D Tail E 3-Amine (Coupling Vector) A->E Handle

Structural deconstruction of the 2-(Piperidin-4-yloxy)pyridin-3-amine scaffold in SAR.

Quantitative SAR Performance Data

To objectively illustrate the impact of these structural nuances, Table 1 summarizes representative SAR profiling data from a standard kinase/transferase inhibitor optimization program. The data highlights how the 2-ether linkage provides an optimal balance of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: In Vitro Profiling of Pyridine-Amine Scaffolds

Scaffold / Building BlockTarget IC₅₀ (nM)HLM Clearance (µL/min/mg)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)hERG IC₅₀ (µM)
2-(Piperidin-4-yloxy)pyridin-3-amine 12 24 15 >30
6-(Piperidin-4-yloxy)pyridin-3-amine451818>30
2-(Piperazin-1-yl)pyridin-3-amine86558

Data Interpretation: While the piperazine analog exhibits slightly higher biochemical potency, its high basicity results in rapid human liver microsome (HLM) clearance and significant hERG liability. The 6-isomer has excellent ADME properties but loses potency due to an unfavorable binding vector. The 2-(piperidin-4-yloxy) scaffold achieves the "Goldilocks" zone of low nanomolar potency, moderate clearance, and high safety margins.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: HATU-Mediated Amide Coupling of the Scaffold

Because the 3-amine of our target scaffold is sterically hindered by the adjacent 2-ether linkage, standard coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions.

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF ensures complete solvation of polar intermediates, preventing premature precipitation during activation.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Causality: HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, which provides the necessary electrophilicity to overcome the steric hindrance of the 2-substituted pyridine ring.

  • Coupling: Add 2-(piperidin-4-yloxy)pyridin-3-amine[1] (1.1 eq). Stir at room temperature for 4 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Causality: The mildly basic quench neutralizes residual acid and partitions the HOAt byproduct into the aqueous layer, ensuring high purity of the organic phase prior to chromatography.

Protocol B: Self-Validating Biochemical Assay (TR-FRET)

To validate target engagement (e.g., against PI3K[2] or NMT[3]), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Assembly: Combine the recombinant target enzyme, fluorescently labeled substrate, and ATP in a low-volume 384-well plate.

  • Compound Dispensing: Dispense the synthesized inhibitors in a 10-point dose-response format (10 µM to 0.5 nM). Causality: A 10-point curve ensures accurate calculation of the Hill slope and IC₅₀, preventing false positives caused by compound aggregation or assay artifacts.

  • Internal Control Validation: Include a known reference inhibitor on every plate. Causality: This creates a self-validating system. If the reference IC₅₀ shifts by more than 3-fold from historical baselines, the plate is automatically rejected, ensuring absolute data trustworthiness.

  • Detection: Read the plate using a microplate reader capable of TR-FRET detection (Excitation: 340 nm, Emission: 615 nm / 665 nm).

Workflow Step1 Scaffold Selection (2- vs 6-substitution) Step2 HATU-Mediated Coupling (Overcoming Steric Hindrance) Step1->Step2 Step3 TR-FRET Biochemical Assay (Primary Target Engagement) Step2->Step3 Step4 ADME Profiling (HLM Stability & Permeability) Step3->Step4 Step5 Lead Selection (In Vivo Efficacy Models) Step4->Step5

Hit-to-lead workflow utilizing pyridine-amine building blocks.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Piperidin-4-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-(Piperidin-4-yloxy)pyridin-3-amine

As drug development accelerates, researchers frequently handle novel bifunctional building blocks like 2-(Piperidin-4-yloxy)pyridin-3-amine. Widely utilized as a PROTAC linker and pharmaceutical intermediate[1], this compound presents unique operational challenges. Because comprehensive toxicological profiles (such as established LD50 values or long-term exposure data) are rarely available for specialized intermediates, laboratory professionals must apply the precautionary principle.

This guide synthesizes regulatory standards with field-proven chemical handling methodologies to provide a self-validating, highly secure operational workflow for researchers handling this compound.

Chemical Profile & Risk Assessment

Before designing an operational plan, we must analyze the structural causality of the chemical's hazards. 2-(Piperidin-4-yloxy)pyridin-3-amine contains both a primary aniline-like amine and a secondary piperidine amine. Amines are notorious skin sensitizers and respiratory irritants. Furthermore, the piperidine moiety significantly increases the compound's basicity, which can enhance dermal penetration—especially when solubilized in polar aprotic solvents like DMSO or DMF during assay preparation.

Table 1: Chemical Profile & Assumed Hazard Implications

Property / IdentifierValue / DescriptionOperational Implication & Causality
CAS Number 1896234-09-5[2]Essential for accurate inventory tracking and hazardous waste manifesting.
Molecular Weight 193.25 g/mol Low molecular weight powders are highly susceptible to electrostatic aerosolization (fine dust hazard).
Chemical Structure Bifunctional amineHigh risk of dermal sensitization and mucosal irritation upon contact.
Solubility Profile Soluble in DMSO, DMFSolvents act as transdermal carriers; accidental splashes of solutions pose a higher systemic risk than dry powder.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), hazard assessments must dictate PPE selection[3]. PPE serves as the final line of defense within the hierarchy of controls[4].

  • Hand Protection: Double-Layer Nitrile Gloves (≥6 mil thickness)

    • Causality: Nitrile provides a robust chemical barrier against both the basic amine and the aggressive organic solvents (like DMSO) used in PROTAC synthesis. Latex is highly permeable to these solvents and must be avoided.

    • Self-Validation Check: Before donning, perform a visual inflation test (trapping air in the glove and squeezing) on the inner glove to ensure no microscopic manufacturing tears exist.

  • Eye and Face Protection: ANSI Z87.1 Chemical Splash Goggles

    • Causality: Standard safety glasses with side shields are insufficient for dry powder handling. Ambient air currents in a fume hood can easily carry fine, aerosolized particulates of 2-(Piperidin-4-yloxy)pyridin-3-amine around the lenses. Tight-fitting goggles prevent dust ingress into the ocular mucosa[5].

  • Body Protection: FR Lab Coat with Knit Cuffs

    • Causality: A flame-resistant (FR) lab coat protects against accidental solvent ignition. Knit cuffs are critical; they prevent the sleeves from dragging through contaminated surfaces and maintain a sealed glove-to-sleeve interface, eliminating exposed skin at the wrists[3].

Operational Workflow & Handling Procedures

The following step-by-step methodology relies on the Hierarchy of Controls to minimize exposure during the weighing and solubilization phases[4].

Step 1: Engineering Control Validation

  • Action: Conduct all handling of the dry powder inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Causality: Fume hoods actively draw aerosolized particulates away from the operator's breathing zone.

  • Validation: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm) before opening the chemical vial. If the alarm sounds, halt work immediately.

Step 2: Anti-Static Weighing Protocol

  • Action: Use an anti-static device (e.g., a Zerostat gun) on the weighing boat and micro-spatula before dispensing the powder. Weigh the material inside a draft shield within the fume hood.

  • Causality: Dry amine powders readily accumulate static charge. When a charged metal spatula approaches the powder, electrostatic repulsion can cause the powder to suddenly "jump" and aerosolize, contaminating the hood and increasing inhalation risk.

Step 3: In-Situ Solubilization

  • Action: Do not transfer the dry powder to a secondary container across the laboratory. Instead, add the solvent vehicle (e.g., DMSO) directly to the pre-weighed vial inside the fume hood.

  • Causality: Wetting the powder immediately eliminates the inhalation hazard associated with particulate aerosolization[6]. Once capped and in solution, the primary risk shifts from inhalation to dermal exposure, which is mitigated by the double-gloving protocol.

Waste Management & Decontamination Plans

Proper waste management prevents cross-contamination and ensures compliance with institutional and federal environmental regulations[6].

Step 1: Surface Decontamination

  • Action: Wipe down the analytical balance, spatulas, and the hood workspace with a 10% bleach solution, followed by a 70% isopropanol or ethanol wipe.

  • Causality: The sodium hypochlorite in bleach oxidizes and degrades residual toxic amines. The subsequent isopropanol wipe removes any remaining organic residue and prevents bleach-induced corrosion of stainless steel laboratory equipment.

Step 2: Solid Waste Segregation

  • Action: Place all contaminated gloves, weighing boats, and paper towels into a rigid, sealable container labeled "Hazardous Solid Waste - Toxic Amines". Do not place these items in municipal or standard biohazard trash[7].

Step 3: Liquid Waste Disposal

  • Action: Collect all solvent washings and reaction filtrates in clearly labeled High-Density Polyethylene (HDPE) carboys.

  • Causality: HDPE is chemically inert and highly resistant to both basic amines and aggressive polar aprotic solvents. Ensure the waste stream is segregated from strong oxidizing agents to prevent exothermic reactions.

Exposure Control Visualization

Workflow Start 1. Risk Assessment Verify Hood (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Weigh 3. Anti-Static Weighing (Inside Draft Shield) PPE->Weigh Solubilize 4. In-Hood Solubilization (Avoid Dry Powder Transfer) Weigh->Solubilize Decon 5. Surface Decontamination (Solvent Wipe) Solubilize->Decon Waste 6. Waste Segregation (HDPE Containers) Decon->Waste

Fig 1: Step-by-step operational and exposure control workflow for handling toxic amines.

References

  • [1] n-piperidin-2-ylmethyl-2-5-bis-2-2-2-trifluoroethoxy-benzamide-d3 - MedchemExpress.com | Source: medchemexpress.com | 1

  • [2] 1890323-88-2 | 2-(Piperidin-3-yloxy)pyridin-3-amine | BLD Pharm | Source: bldpharm.com |2

  • [5] Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety | Source: ncsu.edu |5

  • [7] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | 7

  • [3] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC | Source: nih.gov | 3

  • [4] Laboratory Safety Guidance - OSHA | Source: osha.gov | 4

  • [6] Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu | Source: nationalacademies.org | 6

Sources

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